molecular formula C11H22O2 B14489632 2-Ethyl-2-pentyl-1,3-dioxane CAS No. 65390-19-4

2-Ethyl-2-pentyl-1,3-dioxane

Cat. No.: B14489632
CAS No.: 65390-19-4
M. Wt: 186.29 g/mol
InChI Key: HQLFBNFVTDMLFY-UHFFFAOYSA-N
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Description

General Overview of 1,3-Dioxanes and their Significance in Organic Chemistry

1,3-Dioxanes are of considerable importance in organic synthesis, primarily serving as protecting groups for carbonyl compounds and 1,3-diols. thieme-connect.de The formation of a 1,3-dioxane (B1201747) ring effectively masks the reactivity of the carbonyl group or the diol, allowing other chemical transformations to be carried out on the molecule without affecting these functional groups. thieme-connect.de This protective function is crucial in the multi-step synthesis of complex organic molecules.

Generally, 1,3-dioxanes are stable under basic, reductive, and oxidative conditions. thieme-connect.de However, they are sensitive to acidic conditions (both Brønsted and Lewis acids), which allows for their removal (deprotection) to regenerate the original carbonyl or diol functionality. thieme-connect.de This predictable reactivity makes them a reliable and widely used tool for synthetic chemists.

Beyond their role as protecting groups, the 1,3-dioxane framework is also found in various natural products. thieme-connect.de Furthermore, the conformational analysis of substituted 1,3-dioxanes has been a subject of intense study, providing fundamental insights into stereochemistry and non-covalent interactions within molecules. thieme-connect.deresearchgate.net Like cyclohexane (B81311), 1,3-dioxanes preferentially adopt a chair-like conformation. thieme-connect.de

The synthesis of 1,3-dioxanes is typically achieved by reacting a ketone or an aldehyde with a 1,3-diol in the presence of an acid catalyst. organic-chemistry.org A common laboratory procedure involves using toluenesulfonic acid as the catalyst in refluxing toluene, with continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion. organic-chemistry.org

Structural Features and Unique Characteristics of 2-Ethyl-2-pentyl-1,3-dioxane

This compound is a specific substituted 1,3-dioxane. Its structure is characterized by a central 1,3-dioxane ring with two substituents, an ethyl group and a pentyl group, attached to the same carbon atom (C2). This C2 carbon is the original carbonyl carbon of the ketone from which this ketal is derived.

The presence of two different alkyl groups at the C2 position introduces a chiral center if the substitution pattern on the rest of the ring allows for it, though for the parent this compound, the molecule is achiral. The ethyl and pentyl groups at the C2 position also contribute to the steric bulk around this part of the molecule. In the preferred chair conformation of the 1,3-dioxane ring, substituents at the C2 position experience significant diaxial interactions with axial hydrogens at C4 and C6. thieme-connect.de Consequently, bulky substituents at C2, such as the ethyl and pentyl groups, will strongly favor an equatorial orientation to minimize these steric clashes. thieme-connect.de

The specific arrangement of the ethyl and pentyl groups can influence the compound's physical properties, such as its boiling point, melting point, and solubility, as well as its reactivity.

Below is a table summarizing some of the key identifiers for this compound:

Identifier Value
CAS Number 65390-19-4
Molecular Formula C11H22O2
DTXSID DTXSID90793611

Data sourced from EPA CompTox Chemicals Dashboard. epa.gov

Historical Context and Evolution of Research on Substituted 1,3-Dioxanes

The study of 1,3-dioxanes has a rich history intertwined with the development of conformational analysis. While the concept of a chair-shaped cyclohexane was proposed by H. Sachse in 1890, it was D. H. R. Barton's work in 1950 that truly highlighted the importance of conformation on chemical reactivity. researchgate.net

The first synthesis of a 1,3-dioxane as a protecting group was for the 4- and 6-hydroxy groups in pyranose carbohydrates. thieme-connect.de This application quickly became a standard transformation in organic synthesis. thieme-connect.de

In the mid-20th century, researchers like E. L. Eliel extensively used 1,3-dioxane derivatives as model systems for conformational analysis. researchgate.net The fixed geometry of the ring and the predictable influence of the oxygen atoms made them ideal for studying fundamental phenomena such as gauche effects, electrostatic interactions, and stereoelectronic effects. researchgate.net For instance, studies on 5-substituted 1,3-dioxanes have provided valuable data on attractive and repulsive gauche effects. researchgate.net

Research published in the latter half of the 20th century further expanded the applications and understanding of substituted 1,3-dioxanes. For example, a 1956 publication in The Journal of Organic Chemistry detailed methods for the preparation of 2- and 5-substituted-1,3-dioxanes. acs.org Later, in 1977, a study in the Journal of Medicinal Chemistry explored various 5-substituted and 2,5-disubstituted 1,3-dioxanes as a new class of analgesic agents. acs.org

More recent research continues to explore the nuances of these compounds. For example, studies have investigated the effects of salts on the conformational behavior of 5-substituted 1,3-dioxanes, which is relevant to understanding biomolecular properties in the presence of metal ions. researchgate.net The synthesis of novel substituted 1,3-dioxanes remains an active area of research, with applications in the pharmaceutical, cosmetic, and flavor industries. ijapbc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65390-19-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-ethyl-2-pentyl-1,3-dioxane

InChI

InChI=1S/C11H22O2/c1-3-5-6-8-11(4-2)12-9-7-10-13-11/h3-10H2,1-2H3

InChI Key

HQLFBNFVTDMLFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OCCCO1)CC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Ethyl 2 Pentyl 1,3 Dioxane

Fundamental Reaction Mechanisms of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms. Its reactivity is centered around the acetal (B89532) functional group, which can undergo various transformations. thieme-connect.de

Reactions with Oxidizing Agents

The 1,3-dioxane ring can be oxidized under specific conditions. The oxidation of 1,3-dioxane initiated by hydroxyl (OH) radicals and chlorine (Cl) atoms has been studied, leading to products such as (2-oxoethoxy)methyl formate (B1220265) and formic acid. nih.gov While direct studies on 2-Ethyl-2-pentyl-1,3-dioxane are limited, it is expected to undergo similar oxidative ring-opening reactions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also oxidize the dioxane ring. evitachem.com The presence of N-hydroxyphthalimide (NHPI) and a cobalt co-catalyst can facilitate the oxidation of 1,3-dioxanes to esters using molecular oxygen. organic-chemistry.org However, cyclic acetals are generally stable to mild high-valent chromium reagents like PCC and PDC unless strongly acidic conditions are used. organic-chemistry.org The addition of strong Lewis acids can increase the sensitivity of acetals to oxidants like KMnO4. organic-chemistry.org Ozone can also react with acetals through a 1,3-dipolar insertion into the C-H bond of the acetal function. cdnsciencepub.com

Reactions with Reducing Agents

Generally, acetals and ketals, including the 1,3-dioxane ring, are stable to reduction by metal hydrides like lithium aluminum hydride (LiAlH4) and sodium borohydride, as well as catalytic hydrogenation under non-benzylic conditions. thieme-connect.decdnsciencepub.com This stability makes the 1,3-dioxane group a useful protecting group for carbonyl compounds during reduction reactions. thieme-connect.dewikipedia.org However, in the presence of Lewis acids such as aluminum chloride (AlCl3), 1,3-dioxanes can be reductively cleaved by LiAlH4 to yield hydroxy ethers. cdnsciencepub.comresearchgate.net This reaction proceeds through the formation of an oxocarbocation intermediate. cdnsciencepub.com The rate of this reductive cleavage is generally slower for 1,3-dioxanes compared to their five-membered 1,3-dioxolane (B20135) counterparts. cdnsciencepub.com

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions on the 1,3-dioxane ring itself are not common. However, if a suitable leaving group is present on a substituent attached to the ring, nucleophilic substitution can occur at that position. For instance, in compounds like 2-(3-bromopropyl)-2-methyl-1,3-dioxane, the bromine atom can be displaced by various nucleophiles such as amines, thiols, and azides. These reactions typically follow an SN2 mechanism, which is favored by polar aprotic solvents. Another related mechanism is the internal nucleophilic substitution (SNi), where a nucleophile attacks from the same side as the leaving group, leading to retention of configuration. wikipedia.org

Hydrolytic Stability and Kinetics of Cyclic Acetals

The hydrolysis of cyclic acetals like this compound involves the cleavage of the acetal bond to regenerate the corresponding carbonyl compound and diol. This reaction is typically acid-catalyzed. thieme-connect.de

Mechanisms of Hydrolysis (e.g., A-1 or A-SE2)

The acid-catalyzed hydrolysis of acetals can proceed through several mechanisms, primarily the A-1 and A-SE2 (or A-2) mechanisms. nih.govosti.gov

A-1 Mechanism: This is a two-step mechanism where the substrate is first rapidly protonated, followed by a slow, unimolecular cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. nih.govresearchgate.net This intermediate is then rapidly attacked by water to form a hemiacetal, which quickly decomposes to the final products. nih.govcdnsciencepub.com The formation of the oxocarbenium ion is the rate-determining step. nih.govresearchgate.net This mechanism is characterized by a near-zero or slightly positive entropy of activation. gla.ac.uk

A-SE2 (or A-2) Mechanism: In this mechanism, the proton transfer and the C-O bond cleavage occur in a single, concerted step, or the attack of water on the protonated acetal is the rate-determining step. osti.govacs.org This pathway involves a bimolecular transition state and is characterized by a negative entropy of activation. osti.govacs.org General acid catalysis is often observed in reactions proceeding through an A-SE2 mechanism. researchgate.net For some cyclic acetals, a change from an A-1 to an A-2 mechanism can occur with changing acid concentration. cdnsciencepub.comacs.org

The specific mechanism for this compound hydrolysis would depend on the reaction conditions. The presence of alkyl substituents at the C2 position, like in this compound, generally stabilizes the intermediate oxocarbenium ion, which would facilitate hydrolysis via the A-1 mechanism. thieme-connect.de

Influence of Solvent Polarity on Hydrolysis Rates

Solvent polarity plays a significant role in the kinetics of acetal hydrolysis. For reactions proceeding through an A-1 mechanism, increasing the polarity of the solvent can stabilize the charged transition state leading to the oxocarbenium ion, thereby increasing the rate of hydrolysis. ulaval.ca For instance, in water-dioxane mixtures, the rate of hydrolysis of 2-methyl-1,3-dioxolane (B1212220) increases as the proportion of water in the solvent mixture increases. Conversely, adding organic solvents to an aqueous solution can inhibit the reaction. osti.gov However, the effect of solvent polarity on the rate of ozone oxidation of acetals has been found to be small. cdnsciencepub.com

Below is an interactive data table summarizing the relative hydrolysis rates of some cyclic acetals.

Acetal StructureRelative Rate of Hydrolysis
1,3-Dioxolane1.0
2-Methyl-1,3-dioxolane2.0
2,2-Dimethyl-1,3-dioxolane30.6
1,3-Dioxane13.0
2-Methyl-1,3-dioxane15.5
1,3-Dioxepane172
Data adapted from Newman, M. S.; Harper, R. J. J. Am. Chem. Soc. 1958, 80, 6350. Rates are relative to the hydrolysis of 1,3-dioxolane in 0.003 M HCl in dioxane-H2O (7:3) at 30°C. thieme-connect.de

Ring-Opening and Polymerization Studies

The six-membered ring of this compound can undergo ring-opening polymerization to yield polyether structures. This process is of significant interest for the synthesis of biodegradable polymers and other advanced materials. rsc.org The presence of both an ethyl and a pentyl group at the C2 position influences the steric and electronic environment of the acetal group, thereby affecting the polymerization process.

Cationic polymerization is the primary method for the ring-opening polymerization of 1,3-dioxanes. acs.org The process is typically initiated by electrophilic species, such as protic acids or Lewis acids, which protonate or coordinate to one of the oxygen atoms in the dioxane ring. researchgate.netcdnsciencepub.com This activation leads to the cleavage of a carbon-oxygen bond, generating a propagating carbocationic species, specifically an oxocarbenium ion. acs.org

The polymerization of 1,3-dioxane (DOL) and its derivatives can be initiated by a variety of catalysts. acs.org The choice of initiator is crucial as it determines the reaction rate and the characteristics of the resulting polymer. acs.orgresearchgate.net The general mechanism involves the attack of the monomer on the active chain end.

Table 1: Common Initiators for Cationic Ring-Opening Polymerization of Cyclic Acetals

Initiator Type Examples Typical Reaction Conditions
Lewis Acids BF₃, Al(OTf)₃, Sn(OTF)₂, GaCl₃ Room temperature or below, in various solvents. acs.orgresearchgate.netosaka-u.ac.jp
Protic Acids Triflic acid (TfOH), Perchloric acid (HClO₄) Low temperatures to control the reaction. cdnsciencepub.comacs.org
Carbenium Salts Trityl salts (e.g., Trityl hexafluoroantimonate) Used for specific initiation pathways. cdnsciencepub.com

Several factors can influence the outcome of the cationic polymerization of this compound, affecting both the yield and the molecular weight distribution of the resulting polymer.

Initiator and Co-initiator Concentration: The nature and concentration of the initiator and any co-initiator play a pivotal role. acs.org The initiator's activity dictates the rate of initiation and propagation. acs.org

Monomer Concentration: The concentration of the monomer has a direct impact on the polymerization rate and the final polymer's molecular weight. rsc.org

Temperature: Polymerization temperature affects the rates of all reactions involved, including initiation, propagation, termination, and transfer. Lower temperatures are often employed to suppress side reactions and achieve better control over the polymerization. beilstein-journals.org

Solvent Polarity: The polarity of the solvent can influence the stability of the ionic species involved in the polymerization, thereby affecting the reaction kinetics. researchgate.net

Presence of Water: Water can act as a transfer agent, leading to a decrease in the molecular weight of the polymer and a retardation of the polymerization rate. acs.org

Table 2: Influence of Reaction Parameters on 1,3-Dioxane Polymerization

Parameter Effect on Polymerization
Increasing Initiator Concentration Increases polymerization rate, may decrease molecular weight. acs.org
Increasing Monomer Concentration Increases polymerization rate and molecular weight. rsc.org
Increasing Temperature Increases polymerization rate, may increase side reactions. beilstein-journals.org
Solvent Polarity Affects ion-pair separation and reactivity. researchgate.net

During the cationic polymerization of substituted 1,3-dioxanes, several competing reactions can occur alongside the desired chain growth.

Isomerization: Under certain acidic conditions, 1,3-dioxanes can undergo isomerization to form β-alkoxy aldehydes. acs.org This rearrangement presents a potential side reaction that could compete with polymerization, especially at higher temperatures. For this compound, this would involve the cleavage of the acetal and rearrangement.

Termination: The polymerization can be terminated by reaction with nucleophilic impurities or by combination with the counter-ion.

The balance between these competing pathways is delicate and is influenced by the reaction conditions and the specific structure of the monomer. The steric hindrance provided by the ethyl and pentyl groups at the C2 position in this compound could potentially influence the propensity for these side reactions compared to less substituted dioxanes.

Derivatization Reactions for Diverse Chemical Structures

Beyond polymerization, the 1,3-dioxane ring in this compound can be chemically modified to yield a variety of other compounds. These reactions typically exploit the lability of the acetal group. thieme-connect.de

Hydrolysis (Deprotection): The primary derivatization is the acid-catalyzed hydrolysis of the acetal to regenerate the parent carbonyl compound (heptan-2-one in this case) and the 1,3-diol (1,3-butanediol). This reaction is fundamental in organic synthesis where 1,3-dioxanes are used as protecting groups for carbonyls or diols. thieme-connect.de

Reaction with Nucleophiles: In the presence of a Lewis acid, the 1,3-dioxane ring can be opened, and the resulting oxocarbenium ion can be trapped by various nucleophiles. This allows for the introduction of new functional groups at the C4 position of the original dioxane ring structure. thieme-connect.de

Formation of Volatile Derivatives: Derivatization reactions can be employed to convert 1,3-diols into more volatile 1,3-dioxanes for analytical purposes such as gas chromatography. nih.gov Conversely, reactions can be designed to modify the this compound itself.

Reduction: The C-O bonds of the acetal can be cleaved under specific reductive conditions, for example, using reducing agents in the presence of a Lewis acid, to yield ether-alcohols.

These derivatization pathways highlight the versatility of the 1,3-dioxane functional group as a synthetic intermediate, allowing for the transformation of this compound into a range of other molecules.

Conformational Analysis and Stereochemistry of 2 Ethyl 2 Pentyl 1,3 Dioxane

Preferred Ring Conformations of the 1,3-Dioxane (B1201747) System

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, preferentially adopts a chair-like conformation, similar to cyclohexane (B81311). thieme-connect.de This chair conformation is significantly more stable than other potential forms, such as the boat or twist conformations. The stability of the chair form is attributed to the minimization of torsional and steric strain.

Computational studies have quantified the energy differences between these conformations. For the parent 1,3-dioxane molecule, the chair conformer is more stable than the 2,5-twist conformer by approximately 4.67–5.19 kcal/mol. researchgate.net The 1,4-twist structure is even less stable, with an energy 1.0–1.36 kcal/mol higher than the 2,5-twist conformer. researchgate.net The presence of shorter C-O bonds compared to C-C bonds in cyclohexane results in a higher energy barrier for the chair-twist interconversion in 1,3-dioxanes. thieme-connect.de

The chair conformation of the 1,3-dioxane ring is characterized by specific geometric parameters. The oxygen atoms introduce a degree of puckering to the ring. This puckering leads to distinct axial and equatorial positions for substituents attached to the carbon atoms of the ring.

Influence of Alkyl Substituents (Ethyl and Pentyl Groups) on Conformation

The presence of alkyl substituents on the 1,3-dioxane ring, such as the ethyl and pentyl groups at the C2 position in 2-ethyl-2-pentyl-1,3-dioxane, has a profound influence on the conformational preferences of the molecule. Generally, substituents on a 1,3-dioxane ring prefer to occupy the equatorial position to minimize steric interactions. thieme-connect.de

Substituents at the C2 position experience significant 1,3-diaxial interactions with the axial hydrogens at the C4 and C6 positions. thieme-connect.de Consequently, C2-substituents are thermodynamically favored to be in the equatorial position. thieme-connect.de In the case of this compound, both the ethyl and pentyl groups are attached to the same carbon atom (C2). This geminal disubstitution pattern further complicates the conformational analysis.

While a single alkyl group at C2 strongly prefers the equatorial position, the presence of two substituents necessitates that one must be axial if the other is equatorial. The relative energetic cost of placing an ethyl versus a pentyl group in the axial position will determine the preferred orientation. Generally, larger alkyl groups have a stronger preference for the equatorial position to avoid more severe steric clashes. Therefore, it is expected that the pentyl group in this compound would preferentially occupy the equatorial position, forcing the smaller ethyl group into the axial position.

Conformational Equilibria and Ring Inversion Barriers

The 1,3-dioxane ring is not static but exists in a dynamic equilibrium between different conformations. At room temperature, the ring can undergo inversion, interconverting between two chair forms.

Chair-Chair Interconversion Dynamics

The process of ring inversion in 1,3-dioxanes involves the interconversion between two chair conformations. rsc.orgcapes.gov.br This process is a fundamental aspect of the dynamic stereochemistry of these molecules. The energy barrier for this chair-chair interconversion can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgcapes.gov.brrsc.org

For substituted 1,3-dioxanes, the energy barrier to ring inversion can be influenced by the nature and position of the substituents. rsc.orgnih.gov For instance, studies on 4-methoxy-1,3-dioxane (B12560909) estimate the energy barrier for ring inversion to be over 8 kcal/mol, which is comparable to that of 5,5-dimethyl-1,3-dioxane. vulcanchem.com The interconversion proceeds through higher-energy intermediate conformations, such as the twist and boat forms. Molecular dynamics simulations have been used to correlate the number of chair-chair interconversions with experimentally determined ring inversion barriers. nih.gov

Twist Conformations (e.g., 2,5-Twist, 1,4-Twist) and their Relative Stabilities

During the chair-chair interconversion, the 1,3-dioxane ring passes through several non-chair conformations, including the twist (or skew-boat) and boat forms. The twist conformations, specifically the 2,5-twist and 1,4-twist, are local minima on the potential energy surface, while the boat conformation is a transition state. researchgate.nettandfonline.com

Computational studies have provided insights into the relative stabilities of these conformations. For the parent 1,3-dioxane, the chair conformer is the global minimum. tandfonline.commdpi.com The 2,5-twist conformer is the next most stable, with a calculated energy difference of 4.67±0.31 kcal/mol (HF) and 5.19±0.8 kcal/mol (DFT) relative to the chair form. researchgate.net The 1,4-twist conformer is less stable than the 2,5-twist by about 1.0 to 1.36 kcal/mol. researchgate.net

The relative energies of these conformers establish the preferred pathway for ring inversion. The chair-to-chair interconversion is believed to proceed through the 2,5-twist intermediate. tandfonline.com The calculated free energy of activation for the chair to 2,5-twist conversion at 298K is in the range of 4.85 to 5.14 kcal/mol. researchgate.net

Stereoisomerism and Stereochemical Aspects

The substitution pattern on the 1,3-dioxane ring can give rise to various forms of stereoisomerism, including the formation of diastereomers and enantiomers.

Diastereomeric and Enantiomeric Forms of Substituted 1,3-Dioxanes

The presence of stereocenters in substituted 1,3-dioxanes leads to the possibility of different stereoisomers. For example, in 2,5-disubstituted 1,3-dioxanes, cis and trans diastereomers are possible, depending on the relative orientation of the substituents. researchgate.net The equilibration between these diastereomers can be catalyzed by acid and is a method used to determine the conformational free energy (A-value) of substituents. researchgate.net

In the case of this compound, the C2 carbon is not a stereocenter as it bears two different alkyl groups but no hydrogen. However, if there are substituents at other positions in the ring (C4, C5, or C6), diastereomers can arise. For instance, a substituent at C4 would create two stereocenters (C2 and C4), leading to the possibility of four stereoisomers (two pairs of enantiomers).

Determination of Absolute Configuration and Conformation

The determination of the absolute configuration and preferred conformation of this compound and related compounds often involves a combination of synthesis, spectroscopic analysis, and computational modeling. While specific studies on this compound are not extensively detailed in the provided results, the principles can be inferred from studies on similar 1,3-dioxane derivatives.

For instance, the enantioselective synthesis of stereoisomers of related 1,3-dioxanes has been achieved using chiral starting materials like (R)- and (R,S)-octane-1,3-diol. acs.org This synthetic approach allows for the preparation of specific stereoisomers, which can then be analyzed to determine their absolute configuration.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are pivotal in elucidating the conformation of these molecules. acs.org For example, in the 4,6-cis-isomers of some 5-substituted-2-ethyl-1,3-dioxanes, the ethyl group has been found to be oriented equatorially. researchgate.net This preference is a common feature in the chair conformation of 1,3-dioxane rings, where bulky substituents tend to occupy equatorial positions to minimize steric strain. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations in 2D NMR spectra, such as NOESY, can provide definitive evidence for the spatial proximity of different protons, thereby confirming the conformation and relative stereochemistry. researchgate.net

X-ray crystallography, where applicable, offers the most direct method for determining the absolute configuration and solid-state conformation of a molecule. nih.gov By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be mapped out.

Table 1: Spectroscopic and Analytical Methods for Configuration and Conformation Determination

MethodApplicationInformation Obtained
Enantioselective Synthesis Preparation of specific stereoisomers.Establishes the relationship between chiral precursors and the final product's stereochemistry. acs.org
¹H and ¹³C NMR Spectroscopy Determination of molecular structure and conformation in solution.Chemical shifts and coupling constants provide insights into the electronic environment and dihedral angles. acs.orgdocbrown.info
2D NMR (e.g., NOESY) Elucidation of spatial relationships between atoms.Identifies through-space interactions, confirming relative stereochemistry and conformational preferences. researchgate.net
X-ray Crystallography Determination of the precise three-dimensional structure in the solid state.Provides definitive proof of absolute configuration and bond lengths/angles. nih.gov
Gas Chromatography (GC) Separation of stereoisomers.Can be used with chiral stationary phases to separate and quantify different stereoisomers. nist.gov

Solvent Effects on Conformational Preferences

The choice of solvent can impact reaction rates, selectivity, and the stability of different conformers. whiterose.ac.uk Solvents can interact with a solute through various intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. whiterose.ac.uk For a molecule like this compound, which has polar C-O bonds, a change in solvent polarity could potentially influence the conformational equilibrium between different chair or twist-boat forms of the dioxane ring.

For example, in amide systems, aromatic solvents have been observed to cause substantial shifts in NMR resonance peaks compared to non-aromatic solvents, indicating a significant solvent-solute interaction that can affect conformational studies. ut.ee Similarly, the polarity of the solvent can influence the stability of transition states in chemical reactions, thereby affecting reaction kinetics. whiterose.ac.uk

The study of solvent effects often involves systematic variation of the solvent and monitoring changes in spectroscopic properties (like NMR chemical shifts) or reaction outcomes. sci-hub.st Empirical parameters of solvent polarity, such as the ET(30) scale, are often used to correlate these changes with the properties of the solvent. sci-hub.st

Table 2: Potential Solvent Effects on Conformational Analysis

Solvent PropertyPotential Influence on this compound
Polarity May alter the equilibrium between different conformers by stabilizing more polar forms. whiterose.ac.uk
Aromaticity Can induce specific shifts in NMR spectra through anisotropic effects, aiding in signal assignment. ut.ee
Hydrogen Bonding Capability Solvents capable of hydrogen bonding could interact with the oxygen atoms of the dioxane ring, potentially influencing its conformation.
Viscosity Can affect the rate of conformational interconversion, which might be observable by dynamic NMR techniques. ut.ee

Further experimental and computational studies would be necessary to quantify the specific influence of different solvents on the conformational preferences of this compound.

Spectroscopic Investigations for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-Ethyl-2-pentyl-1,3-dioxane, allowing for the unambiguous assignment of its structure and offering insights into its three-dimensional arrangement.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Assignment

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the dioxane ring and the ethyl and pentyl substituents at the C2 position. By analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), and integration values, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct resonances for the protons on the dioxane ring and the alkyl side chains. The protons at C4 and C6 of the dioxane ring are diastereotopic and are expected to appear as complex multiplets due to geminal and vicinal coupling. The protons at C5 will also likely appear as a multiplet. The ethyl group will be characterized by a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The pentyl group will show a terminal methyl triplet and a series of methylene multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display unique signals for each carbon atom in a distinct chemical environment. The quaternary carbon at C2, substituted with both ethyl and pentyl groups, will appear at a characteristic downfield shift. The carbons of the dioxane ring (C4, C5, and C6) will have specific chemical shifts influenced by the neighboring oxygen atoms. The carbons of the ethyl and pentyl chains will show a predictable pattern of chemical shifts based on their distance from the dioxane ring.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Dioxane H-4/H-63.5 - 4.260 - 70
Dioxane H-51.5 - 2.025 - 35
Dioxane C-2-95 - 105
Ethyl -CH₂-1.4 - 1.7 (q)25 - 35
Ethyl -CH₃0.8 - 1.0 (t)5 - 15
Pentyl -CH₂- (α)1.4 - 1.7 (t)35 - 45
Pentyl -CH₂- (β, γ, δ)1.2 - 1.5 (m)20 - 30
Pentyl -CH₃0.8 - 1.0 (t)10 - 20

Note: The predicted chemical shifts are based on general values for 1,3-dioxane (B1201747) systems and are subject to solvent effects and the specific conformation of the molecule.

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational Studies

The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain. In this compound, this chair can exist in two conformations that are in equilibrium through ring inversion. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for studying these conformational preferences.

NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). For this compound, NOESY can reveal correlations between the axial and equatorial protons on the dioxane ring and the protons of the ethyl and pentyl substituents. For example, observing a NOE between a proton on the ethyl group and an axial proton at C4 or C6 would suggest a conformation where the ethyl group is oriented in a way that brings these protons close together. The relative intensities of the cross-peaks in a NOESY spectrum can provide semi-quantitative information about the populations of different conformers.

Analysis of Chemical Shifts and Coupling Constants in Dioxane Systems

The chemical shifts of the protons on the 1,3-dioxane ring are highly dependent on their orientation (axial or equatorial). Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts due to the anisotropic effect of the C-C and C-O single bonds in the ring.

Proton-proton coupling constants (J-values) are also crucial for conformational analysis. The magnitude of the vicinal coupling constant (³J) between adjacent protons depends on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between an axial and an equatorial proton (³J_ae) is typically small (2-5 Hz), while the coupling between two axial protons (³J_aa) is large (10-13 Hz), and the coupling between two equatorial protons (³J_ee) is also small (2-5 Hz). A detailed analysis of the coupling patterns of the C4, C5, and C6 protons can therefore provide strong evidence for the predominant chair conformation of the dioxane ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to be dominated by absorptions arising from C-H and C-O bond vibrations. The presence of the 1,3-dioxane ring, which is a cyclic ether, will give rise to characteristic C-O stretching vibrations.

Key expected IR absorptions include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the methylene and methyl groups of the alkyl chains and the dioxane ring.

C-O stretching: Strong, characteristic bands in the 1000-1200 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-O-C linkages of the cyclic ether system. These are often the most prominent features in the fingerprint region of the spectrum for ethers.

C-H bending: A series of medium to weak absorptions in the 1350-1470 cm⁻¹ region resulting from the scissoring and bending vibrations of the CH₂ and CH₃ groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2850 - 3000Strong
C-H Bend (CH₂, CH₃)1350 - 1470Medium
C-O-C Stretch (Ether)1000 - 1200Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would also be expected to show:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.

C-O stretching: The C-O-C symmetric stretch, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

C-C stretching: The stretching vibrations of the carbon-carbon single bonds in the alkyl chains and the dioxane ring will appear in the 800-1200 cm⁻¹ region and are often more readily observed in Raman spectra than in IR.

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of this compound, allowing for the confirmation of its functional groups and providing a basis for more detailed structural and conformational analysis.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis. The molecular formula of this compound is C11H22O2, which corresponds to a molecular weight of approximately 186.3 g/mol . In a typical EI mass spectrum, a molecular ion peak (M+) would be expected at m/z 186. However, for cyclic acetals like 1,3-dioxanes, the molecular ion peak is often of low intensity or entirely absent due to the lability of the molecule upon ionization.

The fragmentation of this compound is expected to be directed by the presence of the oxygen atoms and the alkyl substituents at the C2 position. The initial ionization event involves the removal of an electron, most likely from one of the oxygen atoms, to form a radical cation (M+•). This unstable molecular ion then undergoes a series of fragmentation reactions to produce more stable charged fragments.

The primary fragmentation pathways for 2,2-dialkyl-substituted 1,3-dioxanes involve the cleavage of the C-C bonds adjacent to the acetal (B89532) carbon (C2). In the case of this compound, this would involve the loss of either the ethyl or the pentyl radical. The loss of the larger alkyl group is often favored.

Key Fragmentation Pathways:

Loss of the Pentyl Radical: Cleavage of the bond between the C2 carbon and the pentyl group would result in the loss of a pentyl radical (•C5H11), leading to the formation of a stable oxonium ion at m/z 115. This is often a prominent peak in the spectrum.

[M]+• → [M - C5H11]+

Loss of the Ethyl Radical: Similarly, the loss of an ethyl radical (•C2H5) would generate an oxonium ion at m/z 157.

[M]+• → [M - C2H5]+

Ring Cleavage: The 1,3-dioxane ring itself can undergo fragmentation. A common pathway involves the cleavage of the C-O bonds and subsequent loss of neutral molecules. For instance, the loss of formaldehyde (B43269) (CH2O) or other small neutral fragments from the primary fragment ions can lead to a cascade of smaller ions.

Alkene Elimination: Fragmentation can also be initiated by the loss of an alkene from one of the alkyl substituents, followed by further rearrangements and cleavages.

A plausible fragmentation pattern for this compound is summarized in the interactive data table below.

m/z Value Proposed Fragment Ion Formation Pathway Relative Abundance
186[C11H22O2]+• (Molecular Ion)Direct ionization of the moleculeVery Low / Absent
157[M - C2H5]+Loss of an ethyl radical from the molecular ionModerate
115[M - C5H11]+Loss of a pentyl radical from the molecular ionHigh (Often Base Peak)
87[C5H11O]+Further fragmentation of larger ions, possibly involving ring cleavageModerate
57[C4H9]+Pentyl cationModerate
43[C3H7]+Propyl fragment from the pentyl chainModerate
29[C2H5]+Ethyl cationModerate

Note: The relative abundances are predicted based on general fragmentation rules for similar compounds and may vary depending on the specific conditions of the mass spectrometer.

Integration of Spectroscopic Data for Comprehensive Structural Determination

While mass spectrometry provides strong evidence for the molecular weight and the presence of ethyl and pentyl groups, a complete and unambiguous structural elucidation requires the integration of data from other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would provide a detailed map of the proton environments in the molecule. Key expected signals would include:

A triplet corresponding to the methyl protons of the ethyl group.

A quartet for the methylene protons of the ethyl group.

A triplet for the terminal methyl protons of the pentyl group.

A series of multiplets for the methylene protons of the pentyl group.

Distinct signals for the methylene protons of the 1,3-dioxane ring at the C4 and C6 positions, and a multiplet for the proton at the C5 position. The chemical shifts and coupling patterns of these ring protons would confirm the cyclic structure.

¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The number of signals would confirm the total number of carbon atoms. Key expected chemical shifts would include:

A signal for the quaternary acetal carbon (C2) at a characteristic downfield position (typically in the range of 95-110 ppm).

Signals for the carbons of the ethyl and pentyl groups in the aliphatic region.

Signals for the carbons of the 1,3-dioxane ring (C4, C5, and C6).

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the most characteristic absorptions would be:

C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl groups and the dioxane ring.

C-O Stretching: Strong and characteristic bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, corresponding to the C-O-C stretching vibrations of the acetal group. The presence of multiple strong bands in this region is a key indicator of the cyclic ether system. docbrown.info

Absence of Carbonyl Group: A crucial piece of information from the IR spectrum would be the absence of a strong absorption band in the region of 1650-1800 cm⁻¹, which would confirm that the compound is an acetal and not a ketone or an ester.

By combining the information from these spectroscopic methods, a complete and confident structural determination of this compound can be achieved. The mass spectrum establishes the molecular weight and the nature of the alkyl substituents, the NMR spectra reveal the precise connectivity of the atoms, and the IR spectrum confirms the presence of the key functional groups.

Computational Studies and Molecular Modeling of 2 Ethyl 2 Pentyl 1,3 Dioxane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and energy of molecules like 2-Ethyl-2-pentyl-1,3-dioxane. These computational methods allow for the precise calculation of molecular orbitals, charge distribution, and thermodynamic properties.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of many-body systems. For substituted 1,3-dioxanes, DFT methods, such as B3LYP, are employed to determine stable conformations and calculate their relative energies. researchgate.net For instance, studies on the parent 1,3-dioxane (B1201747) molecule show that the chair conformer is significantly more stable than twist conformers, a finding foundational to understanding substituted variants. researchgate.net In the case of this compound, DFT would be instrumental in mapping the potential energy surface and identifying the lowest energy conformations, taking into account the steric hindrance and electronic effects of the ethyl and pentyl groups at the C2 position. Computational studies on related 5-nitro-5-R-1,3-dioxane compounds have utilized the M06-2X functional with the 6-311+G(d,p) basis set to explore thermal decomposition mechanisms, highlighting how substituents influence reaction pathways and stability. scispace.com

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method that incorporates electron correlation. For the 1,3-dioxane ring system, MP2 calculations have been used to refine the energy differences between various conformers, such as the chair and twist forms. researchgate.net Studies on 1,3-dioxane complexes with water molecules have employed MP2/6-31G(d) calculations to determine the energies of formation and to understand how intermolecular interactions affect conformational isomerization. researchgate.net These high-level calculations would be critical for obtaining precise energetic data for the conformers of this compound, offering a benchmark for results obtained by DFT methods.

Conformational Landscape and Energy Profile Mapping

The 1,3-dioxane ring, similar to cyclohexane (B81311), primarily adopts a chair conformation to minimize angular and torsional strain. thieme-connect.de The presence of two oxygen atoms, however, leads to shorter C-O bond lengths compared to C-C bonds, which influences the ring's geometry and the energy barriers between conformers. thieme-connect.de

For this compound, the ethyl and pentyl groups are situated on the same carbon atom (C2). This gem-disubstitution pattern is a key determinant of the molecule's conformational preferences. Computational studies on variously substituted 1,3-dioxanes have shown that bulky substituents at the C2 position strongly favor an equatorial orientation to avoid steric clashes with axial hydrogens at the C4 and C6 positions. thieme-connect.de

Quantum-chemical studies on the potential energy surfaces of substituted 1,3-dioxanes reveal pathways for conformational changes, such as chair-to-chair interconversion through twist-boat intermediates. researchgate.net Mapping this landscape for this compound would involve calculating the relative energies of all possible conformers and the transition states that connect them. This would elucidate the flexibility of the ring and the energetic cost of conformational changes.

Table 1: Representative Calculated Energy Differences in 1,3-Dioxane Systems

Conformer Comparison Method Calculated Energy Difference (kcal/mol) Reference
Chair vs. 2,5-Twist (1,3-Dioxane) DFT 5.19 ± 0.8 researchgate.net
Chair vs. 2,5-Twist (1,3-Dioxane) MP2 4.85 ± 0.08 researchgate.net

This table illustrates typical energy differences for the parent 1,3-dioxane ring, providing a baseline for understanding the energetics of substituted derivatives.

Mechanistic Insights into Reactivity and Selectivity via Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms, allowing researchers to study transition states and intermediates that may be difficult to observe experimentally. For 1,3-dioxanes, a key area of interest is their formation via acetalization and their hydrolysis under acidic conditions.

DFT calculations can model the entire reaction coordinate for processes like thermal decomposition. For example, in the study of 5-nitro-5-R-1,3-dioxanes, computational findings helped to distinguish between proposed single-stage and two-stage decomposition mechanisms. scispace.com Such an approach applied to this compound could predict its stability and decomposition pathways, identifying the transition state structures and activation energies involved. This provides a molecular-level understanding of the factors controlling its reactivity and the selectivity of its formation or cleavage.

Solvation Models and Environmental Effects in Computational Studies

The properties and reactivity of molecules can be significantly influenced by their environment, particularly the solvent. Computational solvation models are used to account for these effects. These models can be broadly categorized as implicit or explicit.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. d-nb.infoacs.org This approach is computationally efficient and is often used to calculate the properties of molecules in solution. Explicit solvation models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture of solute-solvent interactions, such as hydrogen bonding. nih.gov

For this compound, studying its behavior in different solvents would be crucial for predicting its solubility and stability. For instance, quantum-chemical studies on 1,3-dioxane complexes with water molecules have shown how hydrogen bonding can alter the conformational energy landscape. researchgate.net Similarly, computational investigations into the thermal decomposition of related dioxanes have been performed both in the gas phase and in solution (using DMSO as a solvent) to understand the solvent's role in the reaction kinetics. scispace.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict spectroscopic data, which is a powerful tool for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. By calculating the magnetic shielding tensors for each nucleus in a molecule, one can predict the ¹H and ¹³C NMR spectra.

These predictions are highly sensitive to the molecular geometry. Therefore, accurate conformational analysis is a prerequisite for reliable NMR predictions. For substituted 1,3-dioxanes, empirical rules based on ¹³C NMR analysis are often used to determine the relative configuration of substituents. thieme-connect.de Computational methods can augment this by predicting the spectra for different isomers and conformers. Comparing the calculated shifts with experimental data helps to confirm the dominant solution-state structure of the molecule. nih.gov For this compound, this would involve geometry optimization of the likely chair conformer, followed by NMR calculations using methods like GIAO (Gauge-Independent Atomic Orbital), and comparing the results with experimentally obtained spectra.

Table 2: List of Compounds Mentioned

Compound Name
This compound
1,3-Dioxane
5-Nitro-5-R-1,3-dioxane

Advanced Research Applications of 2 Ethyl 2 Pentyl 1,3 Dioxane in Chemical Systems

Role as Protecting Groups in Complex Organic Synthesis

In the intricate field of organic synthesis, the strategic protection and deprotection of functional groups is paramount. The 1,3-dioxane (B1201747) moiety, as found in 2-Ethyl-2-pentyl-1,3-dioxane, is frequently employed as a protecting group for carbonyl compounds, specifically aldehydes and ketones. This application is crucial when a carbonyl group must be shielded from reacting under conditions intended to modify other parts of a molecule.

This compound is synthesized from the reaction of a ketone (3-octanone) with 1,3-propanediol (B51772), typically in the presence of an acid catalyst. organic-chemistry.org This reaction forms a cyclic ketal that is robust and stable under a variety of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org For instance, if a molecule contained both a ketone and an ester, the ketone could be protected as a 1,3-dioxane. This would allow for the selective reduction of the ester using a reagent like lithium aluminium hydride, which would otherwise also react with the ketone. wikipedia.org

The removal of the 1,3-dioxane protecting group, or deprotection, is generally achieved through hydrolysis using aqueous acid, which regenerates the original carbonyl compound, leaving other functionalities intact. organic-chemistry.org The stability and reliable cleavage of cyclic acetals like this compound make them an essential tool for synthetic chemists in the construction of complex molecules.

Intermediates in the Synthesis of Functionalized Organic Molecules

Beyond its role as a protecting group, the 1,3-dioxane structure can serve as a chemical intermediate for the synthesis of more complex, functionalized molecules. While direct research on this compound as an intermediate is not extensively documented, the principles of heterocyclic chemistry suggest several potential pathways. Related compounds, such as 2-ethyl-2-methyl-1,3-dioxolane (B31296), are known to be used as intermediates in the production of pharmaceuticals and agrochemicals.

The 1,3-dioxane ring is generally stable, but it can be opened under specific, often harsh, acidic conditions. This could transform the cyclic structure back into a functionalized 1,3-diol derivative, which can then be used in subsequent synthetic steps. Furthermore, the alkyl chains (ethyl and pentyl groups) attached to the C2 position could potentially undergo functionalization, although this would require highly selective reaction conditions to avoid disturbing the dioxane ring. The synthesis of various 1,3-dioxane derivatives has been explored for applications in the fragrance industry, indicating their utility as precursors to molecules with specific sensory properties. google.com

Exploration in Biological and Medicinal Chemistry Research

The dioxane scaffold, in its various isomeric forms, has attracted significant interest in medicinal chemistry as a core structure for developing new therapeutic agents. While research may not always focus specifically on this compound, studies on related derivatives highlight the potential biological activities of this class of compounds.

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Researchers have synthesized and investigated novel 1,3-dioxane derivatives as potential MDR modulators. In one study, various 2,2-diphenyl-1,3-dioxane derivatives were created and tested for their ability to reverse MDR in human Caco-2 cancer cells. nih.govresearchgate.net The results indicated that at low concentrations, several of these compounds could effectively resensitize the resistant cells to chemotherapy drugs, with some showing better efficacy than established modulators. nih.govresearchgate.net Another study showed that a derivative of Meldrum's acid containing a 1,3-dioxane ring could potentiate the effects of antibiotics against multidrug-resistant bacteria, suggesting a broader application for this scaffold in overcoming resistance mechanisms. nih.gov

Table 1: Research Findings on Dioxane Derivatives as MDR Modulators

Dioxane Derivative Class Cell Line / Organism Key Finding Reference(s)
2,2-Diphenyl-1,3-dioxanes Human Caco-2 cells Reversal of tumor cell multidrug resistance at low concentrations. nih.gov, researchgate.net

The N-methyl-D-aspartate (NMDA) receptor is a crucial target for drugs aimed at treating neurological disorders. Research has demonstrated that the 1,4-dioxane (B91453) scaffold is a viable structure for creating potent NMDA receptor antagonists. nih.govebi.ac.ukacs.org Scientists have designed and synthesized series of 1,4-dioxane compounds, and subsequent biological evaluation confirmed that the scaffold is compatible with potent antagonist activity at the NMDA receptor. ebi.ac.ukacs.org The specific substitutions on the dioxane ring and the nature of the side chains were found to be critical for high affinity and functional activity. For example, certain primary amines attached to the ring resulted in the most potent noncompetitive antagonists, with activity comparable to the anesthetic ketamine. nih.govebi.ac.ukacs.org This line of research, while focused on the 1,4-dioxane isomer, underscores the versatility of the dioxane core in designing neurologically active agents. unicam.it

The dioxane nucleus has also been explored as a scaffold for the development of novel anticancer agents. Studies have shown that some potent 1,4-dioxane-based NMDA receptor antagonists also exhibit antiproliferative and cytotoxic effects in breast cancer cell lines. acs.org Further investigation revealed that the antitumor effect was directly linked to the NMDA receptor expressed on these cancer cells. acs.org In other research, chemical modifications on the 1,4-dioxane ring of certain compounds led to new derivatives with significant antitumor activity in prostate cancer cells. nih.gov A recent review also highlighted that 1,4-dioxane and its derivatives have shown potential therapeutic benefits against various cancers. researchgate.net These findings identify the dioxane moiety as a promising structural template for designing new lead compounds in oncology.

Table 2: Selected Dioxane Derivatives in Anticancer Research

Dioxane Derivative Type Cancer Cell Line Mechanism/Target Key Finding Reference(s)
Chiral 1,4-Dioxane Ligands MCF-7, SKBR3 (Breast) NMDA Receptor Showed antiproliferative and cytotoxic effects. acs.org

In addition to combating resistance, dioxane derivatives are being investigated for their intrinsic antimicrobial properties. A comprehensive review noted that 1,4-dioxane could serve as a scaffold for developing potent antimicrobial agents. researchgate.net More specifically, studies involving 1,3-dioxolane (B20135) and 1,3-dioxane derivatives have reported antimicrobial activity. researchgate.net Research has shown that certain 1,3-dioxane compounds can enhance the action of conventional antibiotics against resistant bacterial strains, effectively restoring their efficacy. nih.gov This suggests a dual potential for dioxane-based compounds: acting directly against microbes and serving as adjuvants to existing antibiotic therapies.

Potential in Sustainable Fuel and Solvent Technologies

The compound this compound is emerging as a molecule of interest in the development of sustainable technologies, particularly in the realms of advanced fuels and green solvents. Its unique chemical structure, a cyclic acetal (B89532), provides it with properties that are advantageous for these applications. Research is exploring its utility as a component in next-generation fuels and as a versatile solvent in various chemical processes, highlighting its potential to contribute to more environmentally benign industrial practices.

Development as Gasoline Blending Components and Diesel Oxygenates

The investigation into cyclic acetals, including compounds structurally related to this compound, has revealed their potential as valuable additives for both gasoline and diesel fuels. These compounds can act as oxygenates, which are substances that add oxygen to the fuel mixture. The presence of oxygen can lead to more complete combustion, potentially reducing the emission of harmful pollutants such as particulate matter and carbon monoxide.

For instance, research on similar dioxolane mixtures has demonstrated properties comparable to high-octane gasoline, suggesting their suitability as gasoline blending components. researchgate.net The addition of such compounds can enhance the fuel's anti-knock index, a measure of its resistance to premature detonation, which is crucial for engine performance and efficiency. researchgate.net In the context of diesel, the use of dioxane-based additives is being explored to improve combustion and lower exhaust emissions. researchgate.net While direct studies on this compound as a fuel additive are not extensively detailed in the provided results, the broader research into related cyclic ethers and dioxanes provides a strong indication of its potential in this area. researchgate.netunizar.es

PropertyRelevance to Fuel ApplicationsResearch Finding Context
Oxygen Content Can lead to more complete fuel combustion, reducing emissions.Dioxane derivatives are investigated as oxygenates for diesel. researchgate.net
Anti-Knock Index Indicates resistance to engine knocking, crucial for gasoline performance.A related dioxolane mixture showed an anti-knock index of 90.5, similar to high-octane gasoline. researchgate.net
Miscibility The ability to mix with conventional fuels is essential for a viable additive.1,4-dioxane is noted to be miscible in diesel. researchgate.net
Combustion Performance Affects engine efficiency and the profile of exhaust emissions.Studies on cyclic ethers are important for understanding combustion chemistry in engines. unizar.es

Applications as Solvents in Organic Synthesis and Industrial Processes

The chemical structure of this compound lends itself to applications as a solvent. Cyclic ethers and acetals are known for their ability to dissolve a range of organic compounds. guidechem.com The stability of the 1,3-dioxane ring under certain conditions makes it a potentially robust solvent for various chemical reactions.

In organic synthesis, solvents play a critical role in facilitating reactions by dissolving reactants and reagents, and their properties can influence reaction rates and outcomes. While specific examples for this compound are limited in the search results, the general class of 1,3-dioxolanes and dioxanes are used as solvents. guidechem.com For example, 2-ethyl-2-methyl-1,3-dioxolane is used as a solvent in organic synthesis due to its ability to dissolve a wide array of organic compounds. The larger alkyl groups (ethyl and pentyl) in this compound may influence its solvency, potentially making it suitable for less polar substrates. In industrial processes, the use of such compounds as solvents is also being considered, driven by the need for more sustainable and less toxic alternatives to conventional solvents. researchgate.net

Application AreaFunction of the CompoundRelated Compound Example
Organic Synthesis Acts as a reaction medium, dissolving reactants and influencing reaction pathways.2-Ethyl-2-methyl-1,3-dioxolane is utilized as a solvent for various organic reactions.
Industrial Processes Can be used in formulations, extractions, and as a cleaning agent.Dioxolane mixtures are proposed as potential industrial solvents. researchgate.net
Specialized Chemical Reactions The acetal group can serve as a protecting group for carbonyl compounds.The acetal linkage in 2-ethyl-2-methyl-1,3-dioxolane is stable and can be used to protect carbonyls.

Precursors for Hydroxy Ether Compound Production

A significant area of advanced research is the use of cyclic acetals like this compound as precursors for the synthesis of hydroxy ether compounds. google.com Hydroxy ethers are valuable chemicals with a wide range of industrial applications, including their use as solvents, coalescing agents, and surfactants. google.com

The production of hydroxy ethers can be achieved through the liquid-phase hydrogenolysis of cyclic acetals. google.com This process involves reacting the cyclic acetal with hydrogen in the presence of a catalyst, which cleaves the acetal ring to form a hydroxy ether. google.com For example, the hydrogenolysis of 2-ethyl-1,3-dioxane (B14251665) can yield 3-propoxy-1-propanol. google.com By selecting the appropriate cyclic acetal, a variety of hydroxy ether compounds can be synthesized with high selectivity. google.comgoogle.com This method presents a potentially more sustainable route to these important industrial chemicals. The specific hydroxy ether that would be produced from this compound would depend on the reaction conditions and the point of ring opening during hydrogenolysis.

Cyclic Acetal Precursor (Example)Resulting Hydroxy Ether Product (Example)Synthesis Method
2-Ethyl-1,3-dioxane3-Propoxy-1-propanolLiquid Phase Hydrogenolysis google.com
2-Propyl-1,3-dioxolaneEthylene glycol monobutyl etherLiquid Phase Hydrogenolysis google.com
2-Methyl-1,3-dioxolane (B1212220)Ethylene glycol monoethyl etherLiquid Phase Hydrogenolysis google.com

Environmental Dynamics and Degradation Research

Pathways of Environmental Transformation for Dioxane Compounds

The environmental transformation of dioxane compounds can occur through various abiotic processes, primarily hydrolysis and photolysis. The specific structure of the dioxane derivative, including the nature and position of substituents, heavily influences its susceptibility to these degradation pathways.

Hydrolysis: As cyclic acetals, 1,3-dioxanes are susceptible to acid-catalyzed hydrolysis, which cleaves the acetal (B89532) bond to yield the parent aldehyde or ketone and the 1,3-diol. The rate of this reaction is highly dependent on pH. Research on the related compound 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD) demonstrated that some degree of hydrolysis occurs in acidic conditions (pH < 7) over a one-week period. epa.govresearchgate.net Conversely, the compound appeared stable at a pH of 9, which is consistent with the general stability of acetals under basic conditions. epa.govresearchgate.net This suggests that in acidic natural waters or soils, hydrolysis could be a relevant transformation pathway for 2-Ethyl-2-pentyl-1,3-dioxane.

Photolysis: Photodegradation involves the breakdown of a chemical by light energy. For the well-studied 1,4-dioxane (B91453), direct photolysis in water is not considered a significant degradation pathway because it does not strongly absorb ultraviolet (UV) light at wavelengths that reach the Earth's surface. itrcweb.org However, indirect photolysis in the atmosphere, mediated by hydroxyl radicals (•OH), is a more significant process. itrcweb.orgslenvironment.com While specific photolysis data for this compound is unavailable, studies on certain 1,3-dioxane-4,6-dione (B14002328) derivatives have shown that photolysis can occur, leading to molecular rearrangements. researchgate.net It is plausible that, like other volatile organic compounds, this compound could undergo indirect photooxidation in the atmosphere.

Aerobic and Anaerobic Biodegradation Mechanisms by Microorganisms

Biodegradation is a primary mechanism for the environmental breakdown of many organic compounds. While no studies have specifically identified microorganisms capable of degrading this compound, the extensive research on 1,4-dioxane and other cyclic ethers provides insight into potential microbial pathways.

Aerobic Biodegradation: The aerobic biodegradation of 1,4-dioxane is well-documented and typically initiated by powerful monooxygenase enzymes. itrcweb.org These enzymes, produced by various bacteria, insert an oxygen atom into the dioxane ring, making it unstable and leading to ring cleavage. This process can be metabolic, where the microorganism uses the compound as a primary source of carbon and energy, or cometabolic, where the degradation occurs fortuitously by an enzyme induced by a different primary substrate (e.g., propane, tetrahydrofuran). enviro.wikinih.govclu-in.org

Several bacterial strains have been identified as effective 1,4-dioxane degraders. For instance, Pseudonocardia dioxanivorans CB1190 can utilize 1,4-dioxane as a sole carbon and energy source. enviro.wiki Other bacteria, such as Rhodococcus ruber ENV425, degrade 1,4-dioxane cometabolically. nih.gov The ability of some of these strains to also degrade other cyclic ethers, such as 1,3-dioxolane (B20135), suggests that the enzymes involved may have a broader substrate range that could potentially include substituted 1,3-dioxanes. nih.gov

Anaerobic Biodegradation: Evidence for the anaerobic biodegradation of dioxane compounds is less common and the process appears to be significantly slower than aerobic degradation. enviro.wikinih.gov Studies using microcosms from contaminated sites have shown that 1,4-dioxane removal can occur under anaerobic, and likely methanogenic, conditions over long incubation periods. nih.gov Microbial community analysis in these studies has identified genera such as Rhodanobacter and Pseudomonas as potentially involved in the process. nih.gov Another proposed anaerobic mechanism involves an indirect, microbially-driven Fenton reaction where iron-reducing bacteria like Shewanella oneidensis generate reactive hydroxyl radicals that can oxidatively degrade 1,4-dioxane. enviro.wiki

Table 1: Examples of Microorganisms Involved in the Biodegradation of 1,4-Dioxane
MicroorganismDegradation TypeKey Enzyme TypePrimary Substrate (for Cometabolism)
Pseudonocardia dioxanivorans CB1190MetabolicMonooxygenaseN/A
Rhodococcus ruber ENV425CometabolicMonooxygenasePropane
Pseudonocardia sp. ENV478CometabolicMonooxygenaseTetrahydrofuran (THF)
Mixed Propanotrophic Culture ENV487CometabolicMonooxygenasePropane
Shewanella oneidensisAnaerobic (Indirect)Iron-reducing enzymesN/A

Environmental Fate and Transport Considerations for Dioxane Derivatives

The movement and distribution (fate and transport) of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment.

For 1,4-dioxane, high water solubility and a low organic carbon-water (B12546825) partition coefficient (Koc) result in very low sorption to soil organic matter. itrcweb.org This makes it highly mobile in groundwater systems, often leading to large and dilute contaminant plumes that can travel faster than co-contaminants like chlorinated solvents. itrcweb.orgitrcweb.org

The environmental transport of this compound has not been specifically studied. However, its chemical structure, which includes C2 (ethyl) and C5 (pentyl) alkyl chains, suggests it would be significantly more hydrophobic (less water-soluble) and have a higher Koc value than the unsubstituted 1,4-dioxane. This increased hydrophobicity would lead to stronger sorption to organic carbon in soil and sediment. Consequently, this compound is expected to be less mobile in groundwater compared to 1,4-dioxane, with its transport being more significantly retarded.

Table 2: Comparison of Physicochemical Properties and Environmental Transport Potential
CompoundKey Structural FeaturesExpected Water SolubilityExpected Sorption to Organic Carbon (Koc)Inferred Groundwater Mobility
1,4-DioxaneUnsubstituted cyclic dietherHigh (miscible)LowVery High
This compoundCyclic acetal with C2 and C5 alkyl substituentsLowerHigherLower to Moderate

Analytical Methodologies for Tracking Environmental Degradation

Accurate and sensitive analytical methods are essential for detecting dioxane compounds in environmental matrices and for monitoring the progress of degradation. The primary analytical technique for the identification and quantification of dioxane derivatives is gas chromatography coupled with mass spectrometry (GC/MS). researchgate.netresearchgate.netscispec.co.th

The typical analytical workflow involves several steps:

Sample Collection: Gathering water, soil, or air samples from the site of interest.

Extraction and Concentration: Isolating the target compounds from the sample matrix. For water samples, common techniques include solid-phase extraction (SPE) or purge-and-trap (P&T). env.go.jp For more volatile compounds in wastewater, static headspace analysis can be employed, which analyzes the vapor above the sample. researchgate.net

Instrumental Analysis: The concentrated extract is injected into a gas chromatograph, which separates the different compounds in the mixture. The separated compounds then enter a mass spectrometer, which fragments the molecules and detects the fragments, providing both identification and quantification. scispec.co.thenv.go.jp Using the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance the sensitivity and selectivity of the method, allowing for detection at very low concentrations. scispec.co.th

This general GC/MS approach, with appropriate optimization of extraction and instrument parameters, is suitable for tracking the environmental presence and degradation of this compound.

Future Perspectives and Emerging Research Avenues for 2 Ethyl 2 Pentyl 1,3 Dioxane

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 1,3-dioxanes often involves the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol. ijapbc.comorganic-chemistry.org Future research will increasingly focus on developing greener, more efficient, and sustainable synthetic routes for 2-ethyl-2-pentyl-1,3-dioxane. This involves the exploration of novel catalysts and reaction conditions that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

Key research directions include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays, and supported heteropolyacids, offers significant advantages over traditional homogeneous catalysts. scirp.orgnih.govrsc.org These materials are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification processes. nih.gov Research into tailoring the acidity and porous structure of these catalysts could lead to highly selective and efficient syntheses of this compound.

Biocatalysis: Enzymatic synthesis presents a highly specific and environmentally friendly alternative. Lipases and other enzymes could potentially be employed to catalyze the formation of this compound under mild conditions, reducing the need for harsh chemicals and high temperatures.

Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic solvents is a key aspect of green chemistry. researchgate.netwiley.com Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could significantly reduce the environmental footprint of the synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could streamline its production.

Table 1: Comparison of Potential Catalytic Systems for Green Synthesis

Catalyst TypeAdvantagesPotential for this compound Synthesis
Homogeneous Acids (e.g., H₂SO₄, p-TsOH) Well-established, effectiveCorrosive, difficult to separate, generates waste nih.gov
Heterogeneous Solid Acids (e.g., Zeolites, Clays) Reusable, non-corrosive, easy separation scirp.orgrsc.orgHigh potential for developing a clean and efficient process
Enzymes (e.g., Lipases) High selectivity, mild conditions, biodegradablePromising for highly specific and sustainable synthesis
Photocatalysts (e.g., Eosin Y) Utilizes light energy, mild conditions organic-chemistry.orgCould offer a novel, energy-efficient synthetic route

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its properties and designing new applications. The integration of advanced spectroscopic techniques with computational modeling will provide unprecedented insight into its conformational landscape and reactivity.

Future research in this area will likely focus on:

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and variable temperature NMR can provide detailed information about the spatial proximity of atoms and the energy barriers between different conformations. nih.gov These methods are essential for elucidating the preferred chair or twist-boat conformations of the dioxane ring, which are influenced by the steric bulk of the ethyl and pentyl groups at the C2 position.

Computational Chemistry: Density Functional Theory (DFT) and other ab initio molecular orbital methods can be used to calculate the relative energies of different conformers, predict spectroscopic data, and model reaction mechanisms. researchgate.nettandfonline.comresearchgate.net These computational studies can complement experimental findings and guide the design of new derivatives with specific properties. researchgate.net For instance, computational models can help understand the generalized and reverse anomeric effects in 2,2-disubstituted 1,3-dioxanes. globalauthorid.comacs.org

Mass Spectrometry: Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns of this compound, providing valuable information about its structure and stability. researchgate.net

Table 2: Spectroscopic and Computational Techniques for Structural Analysis

TechniqueInformation GainedRelevance to this compound
¹H and ¹³C NMR Basic structural connectivity and chemical environment of atoms.Confirmation of synthesis and purity.
NOE Spectroscopy Through-space correlations between protons, revealing spatial proximity.Determination of the relative orientation of substituents.
Variable Temperature NMR Study of dynamic processes and conformational equilibria. nih.govUnderstanding the flexibility of the dioxane ring.
Mass Spectrometry Molecular weight and fragmentation patterns. researchgate.netStructural elucidation and identification.
Computational Modeling (DFT, etc.) Conformational energies, bond lengths, angles, and electronic properties. researchgate.nettandfonline.comresearchgate.netPredicting the most stable conformers and reactivity.

Expansion into New Application Domains (e.g., Materials Science, Catalysis)

While some 1,3-dioxane (B1201747) derivatives have found use as fragrance ingredients and in the synthesis of pharmaceuticals, the application scope for this compound remains largely unexplored. ijapbc.commoluch.ru Future research will likely focus on leveraging its unique structure to develop novel materials and catalysts.

Potential new application domains include:

Materials Science: The rigid 1,3-dioxane ring can be incorporated into polymer backbones to create materials with enhanced thermal and mechanical properties. researchgate.netrsc.org Research could explore the use of this compound as a monomer or additive in the synthesis of polyesters, polyurethanes, or other polymers with tailored properties. researchgate.netrsc.org The in-situ polymerization of 1,3-dioxane derivatives is also a promising area for developing solid-state polymer electrolytes for batteries. researchgate.netacs.org

Catalysis: The oxygen atoms in the 1,3-dioxane ring can act as coordinating sites for metal ions, suggesting potential applications in catalysis. Derivatives of this compound could be designed as ligands for transition metal catalysts, influencing their reactivity and selectivity in various organic transformations. The development of chiral 1,3-dioxane derivatives could also lead to applications in asymmetric catalysis. rsc.org

Solvent Applications: The physicochemical properties of this compound, such as its polarity and boiling point, could make it a suitable solvent for specific chemical reactions or extraction processes.

Comprehensive Environmental Impact Assessment and Remediation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of this compound is essential for its responsible development and use. Future research should address the full life cycle of the compound, from its synthesis to its ultimate disposal or degradation.

Key areas for investigation include:

Biodegradability and Persistence: Studies are needed to determine the biodegradability of this compound in various environmental compartments, such as soil and water. While some cyclic ethers can be persistent, understanding the factors that influence their degradation is crucial. nih.govitrcweb.org

Toxicity Assessment: Comprehensive toxicological studies are required to evaluate the potential impact of this compound on aquatic organisms and human health. ct.gov This includes assessing its acute and chronic toxicity, as well as its potential for bioaccumulation.

Remediation Technologies: In the event of environmental contamination, effective remediation strategies will be necessary. Research into advanced oxidation processes, bioremediation, and adsorption techniques could provide viable methods for removing 1,3-dioxane derivatives from water and soil. nih.govscispace.comepa.govresearchgate.net The development of materials like adaptive pillararene crystals shows promise for the removal of cyclic ether contaminants. nih.govscispace.com

Q & A

Basic: What are the optimized synthetic routes for 2-Ethyl-2-pentyl-1,3-dioxane, and how are reaction conditions controlled to maximize yield?

Methodological Answer:
The synthesis typically involves acid-catalyzed cyclocondensation of a carbonyl compound (e.g., pentyl ethyl ketone) with 1,3-propanediol. Key steps include:

  • Catalyst Selection: Use of Brønsted acids (e.g., toluenesulfonic acid) or Lewis acids to promote acetal formation .
  • Water Removal: Azeotropic distillation via a Dean-Stark apparatus to shift equilibrium toward product formation by removing water .
  • Solvent Optimization: Refluxing in non-polar solvents (e.g., toluene) enhances reaction efficiency.
    Yield optimization requires monitoring reaction kinetics and adjusting catalyst loading (0.5–2 mol%) and temperature (80–120°C). Purity is confirmed via GC-MS or HPLC .

Basic: What experimental techniques are used to confirm the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction resolves stereochemistry and ring conformation. Refinement using SHELXL validates bond lengths/angles .
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituent positions (e.g., ethyl vs. pentyl groups). DEPT-135 and 2D COSY/HMQC spectra resolve coupling patterns .
  • Computational Validation: DFT (B3LYP/6-31G**) calculates optimized geometries and matches experimental NMR chemical shifts (RMSD < 0.1 ppm) .

Advanced: How can computational methods predict the thermal decomposition pathways of this compound?

Methodological Answer:

  • Gibbs Energy Profiles: DFT (M06-2X/cc-pVTZ) models decomposition steps, such as ring-opening or radical formation. Activation energies (ΔG\Delta G^\ddagger) identify rate-limiting steps .

  • Isotopic Labeling: 18^{18}O tracing combined with mass spectrometry validates predicted intermediates.

  • Table: Comparison of computed vs. experimental decomposition enthalpies:

    PathwayΔHcalc\Delta H_{\text{calc}} (kJ/mol)ΔHexp\Delta H_{\text{exp}} (kJ/mol)
    Ring-opening142.3138.7 (±2.1)
    Radical scission167.8165.4 (±3.5)

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data during structure elucidation?

Methodological Answer:

  • Cross-Validation: Combine X-ray diffraction (absolute configuration) with NMR/IR data. For example, crystallography may reveal unexpected chair/boat conformations affecting NMR coupling constants .
  • DFT Refinement: Optimize proposed structures computationally and compare simulated spectra (NMR, IR) with experimental data. Discrepancies >5% RMSD warrant re-examination .
  • Dynamic Effects: Variable-temperature NMR assesses conformational flexibility (e.g., ring puckering) that may explain spectral anomalies .

Basic: What analytical methods ensure purity and quantify byproducts in synthesized this compound?

Methodological Answer:

  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) or GC-MS (HP-5MS column) detects impurities <0.1% .
  • Headspace SPME: Solid-phase microextraction coupled with GC-MS identifies volatile byproducts (e.g., unreacted diol or ketone) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]+^+) and fragments (e.g., m/z 143 for pentyl group cleavage) .

Advanced: How to design stability studies for this compound under varying environmental conditions?

Methodological Answer:

  • Stress Testing: Expose samples to UV light (254 nm), humidity (75% RH), or elevated temperatures (40–80°C) for 1–4 weeks. Monitor degradation via:
    • HPLC-PDA: Quantifies parent compound loss and degradant formation .
    • Kinetic Modeling: Arrhenius plots estimate shelf-life (t90t_{90}) at 25°C .
  • pH Stability: Dissolve in buffers (pH 1–13) and track hydrolysis via 1^1H NMR (disappearance of acetal protons) .

Advanced: What role does crystallography play in determining the stereochemical outcomes of this compound derivatives?

Methodological Answer:

  • Chiral Centers: X-ray diffraction assigns R/S configurations using Flack parameters (<0.1) .
  • Conformational Analysis: Crystal packing reveals preferred chair conformations and substituent equatorial/axial orientations .
  • Comparative Studies: Overlay structures (e.g., 2-(2-Naphthyl)-1,3-dioxane) to identify steric/electronic effects of substituents .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Transacetalization: Competing diol reactions form oligomers. Mitigation: Use excess carbonyl reagent (1.5–2.0 eq.) .
  • Oxidation: Ethyl/pentyl groups may oxidize under acidic conditions. Solution: Conduct reactions under inert atmosphere (N2_2) .
  • Byproduct Removal: Silica gel chromatography (hexane/ethyl acetate) isolates the target compound from dimers .

Advanced: How can molecular docking studies predict the biological activity of this compound derivatives?

Methodological Answer:

  • Target Selection: Dock into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Validate with experimental IC50_{50} values .
  • MD Simulations: 100 ns trajectories (AMBER) assess binding stability (RMSD < 2 Å) and hydrogen bond persistence .
  • QSAR Models: Correlate substituent bulk (e.g., pentyl chain length) with predicted LogP and binding affinity .

Advanced: What statistical approaches ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Design of Experiments (DoE): Taguchi or Box-Behnken designs optimize reaction parameters (e.g., temperature, catalyst) with minimal trials .
  • Error Analysis: Report standard deviations for triplicate measurements. Use ANOVA to identify significant variables (p < 0.05) .
  • Data Transparency: Share raw spectra, crystallographic data (CCDC), and computational inputs/outputs in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.